2-Bromo-3-carboxypyridine-5-boronic acid
Description
Properties
IUPAC Name |
5-borono-2-bromopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrNO4/c8-5-4(6(10)11)1-3(2-9-5)7(12)13/h1-2,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCCLRYBPPHKBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Br)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257138 | |
| Record name | 3-Pyridinecarboxylic acid, 5-borono-2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-49-9 | |
| Record name | 3-Pyridinecarboxylic acid, 5-borono-2-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 5-borono-2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogen-Metal Exchange Followed by Borylation
This classical approach involves the treatment of 2-bromo-3-carboxypyridine derivatives with an organolithium or Grignard reagent to form a pyridylmetal intermediate, which is then reacted with trialkylborates (e.g., trimethyl borate) to install the boronic acid moiety.
Procedure : The 2-bromo-3-carboxypyridine is cooled to low temperature (typically –78 °C) and treated with n-butyllithium or a similar base to effect lithium-halogen exchange. The resulting lithiated intermediate is then quenched with trialkylborate. Subsequent acidic work-up liberates the boronic acid.
Advantages : This method provides good regioselectivity and high yields for pyridinylboronic acids when sensitive functional groups are compatible with strong bases.
Limitations : The presence of a carboxylic acid group can complicate metalation due to acidity and potential side reactions; protection strategies or careful reaction control may be necessary.
Directed Ortho-Metalation (DoM) and Borylation
Directed ortho-metalation leverages a directing group to guide lithiation adjacent to the substituent, allowing selective borylation at the desired position.
Application to 2-Bromo-3-carboxypyridine : The carboxyl group can act as a directing metalation group (DMG), enabling selective lithiation at the 5-position (adjacent to the carboxyl). After lithiation, reaction with trialkylborate affords the boronic acid at position 5.
Typical Conditions : Use of lithium diisopropylamide (LDA) or similar bases at low temperatures, followed by quenching with trialkylborate and acidic work-up.
Reported Yields : Literature reports yields in the range of 60–80% for related pyridinylboronic acids using this method, depending on the substituents and reaction conditions.
Palladium-Catalyzed Cross-Coupling (Miyaura Borylation)
This modern and widely used method involves the palladium-catalyzed coupling of halopyridines with diboron reagents such as bis(pinacolato)diboron.
Reaction Scheme : 2-Bromo-3-carboxypyridine reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and base to afford the corresponding boronic ester, which can be hydrolyzed to the boronic acid.
Advantages : This method avoids the use of strong bases and is compatible with a variety of functional groups, including carboxyl groups.
Typical Conditions : Pd(dppf)Cl2 or Pd(PPh3)4 catalysts, potassium acetate as a base, solvents like dioxane or DMF, temperatures around 80–100 °C.
Yields : High yields (70–90%) have been reported for similar pyridinylboronic acids.
Notes : The boronic acid is often isolated as a pinacol ester for stability and ease of handling.
Summary Table of Preparation Methods for 2-Bromo-3-carboxypyridine-5-boronic Acid
| Method | Key Reagents/Conditions | Advantages | Limitations/Notes | Typical Yield (%) |
|---|---|---|---|---|
| Halogen-Metal Exchange + Borylation | n-BuLi, trialkylborate, low temp, acidic work-up | Good regioselectivity | Sensitive to acidic groups, requires protection | 60–80 |
| Directed Ortho-Metalation + Borylation | LDA or similar base, trialkylborate, low temp | Selective lithiation via DMG | Requires directing group, careful control needed | 60–80 |
| Pd-Catalyzed Miyaura Borylation | Pd catalyst, bis(pinacolato)diboron, base, 80–100 °C | Mild conditions, functional group tolerant | Boronic acid often isolated as ester; catalyst cost | 70–90 |
| Deoxygenative Borylation of Carboxylic Acids | B2cat2, HMPA, 100 °C | Direct conversion from acid | Emerging method, requires optimization | Not reported |
| Metal-Free Lewis Acid Borylation | BBr3, bulky pyridine base, low temp, DCM | Metal-free, mild | Limited substrate scope, side reactions possible | Variable |
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-carboxypyridine-5-boronic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Boronic acids, including 2-Bromo-3-carboxypyridine-5-boronic acid, are known for their potential in cancer treatment. They function as proteasome inhibitors, disrupting the degradation of proteins that regulate the cell cycle. For instance, studies indicate that compounds with boronic acid moieties can effectively inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase .
Case Study:
A derivative of this compound was synthesized and tested against various cancer cell lines, showing promising IC50 values comparable to established drugs like bortezomib . The compound's mechanism involves binding to specific proteins involved in cancer proliferation, which enhances its therapeutic potential.
1.2 Antibacterial Properties
The compound also exhibits antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The boronic acid group can form covalent bonds with serine residues in bacterial enzymes, inhibiting their function .
Data Table: Antibacterial Efficacy
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | MRSA | 7.81 | |
| Other Boronic Acid Derivatives | Various Resistant Strains | 0.004 - 0.008 |
Organic Synthesis Applications
2.1 Cross-Coupling Reactions
Boronic acids are pivotal in cross-coupling reactions such as Suzuki-Miyaura coupling, where they react with aryl halides to form biaryl compounds. This compound serves as a versatile building block for synthesizing complex organic molecules .
Case Study:
In a recent study, this compound was utilized to synthesize thienylpyridyl derivatives through cross-coupling with heteroaryl halides, demonstrating its utility in generating diverse chemical libraries for drug discovery .
2.2 Functionalization of Porphyrins
The compound has also been employed in the functionalization of meso-substituted ABCD-type porphyrins, which are important in photodynamic therapy and as catalysts in organic reactions .
Summary of Findings
The applications of this compound span various domains, particularly in medicinal chemistry and organic synthesis. Its ability to act as a proteasome inhibitor positions it as a candidate for anticancer therapies, while its reactivity in cross-coupling reactions makes it valuable for synthetic chemists.
Mechanism of Action
2-Bromo-3-carboxypyridine-5-boronic acid is compared with other similar compounds, such as 2-bromopyridine-3-carboxylic acid and various boronic acids. Its uniqueness lies in the combination of bromine, carboxylic acid, and boronic acid functionalities on a single pyridine ring, which imparts distinct reactivity and biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-bromo-3-carboxypyridine-5-boronic acid with analogous pyridine derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Position) | Key Functional Groups | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|---|---|
| This compound | 1451393-49-9 | C₆H₄BBrNO₄ | 244.82 | 2-Br, 3-CO₂H, 5-B(OH)₂ | Br, COOH, B(OH)₂ | Not reported | Suzuki coupling, drug synthesis |
| 5-Bromo-2-fluoropyridine-3-boronic acid | 501435-91-2 | C₅H₄BBrFNO₂ | 219.80 | 5-Br, 2-F, 3-B(OH)₂ | Br, F, B(OH)₂ | Not reported | Cross-coupling reactions |
| 2-Bromopyridine-3-boronic acid | 452972-08-6 | C₅H₅BBrNO₂ | 201.82 | 2-Br, 3-B(OH)₂ | Br, B(OH)₂ | Not reported | Organic synthesis intermediates |
| 5-Bromo-3-chloropyridine-2-carboxylic acid | 1451393-50-2 | C₆H₃BrClNO₂ | 236.45 | 5-Br, 3-Cl, 2-CO₂H | Br, Cl, COOH | Not reported | Pharmaceutical intermediates |
| 5-Bromopicolinic acid | 30766-11-1 | C₆H₄BrNO₂ | 202.01 | 5-Br, 2-CO₂H | Br, COOH | 173–175 | Ligand in coordination chemistry |
Research Findings and Industrial Relevance
- Synthetic Flexibility : The combination of boronic acid and bromo groups in this compound enables sequential reactions. For example, Suzuki coupling followed by bromo substitution can yield biaryl or heteroaryl structures common in drug candidates .
- Carboxy Group Utility : The carboxy group allows esterification or amidation, as seen in derivatives like methyl 5-bromopicolinate (CAS: 30766-11-1), expanding applications in medicinal chemistry .
- Comparative Performance: In cross-coupling reactions, the carboxy group may stabilize transition states, improving yields compared to non-carboxylated analogs. For instance, this compound showed 15–20% higher efficiency in a model Suzuki reaction than 2-bromopyridine-3-boronic acid under identical conditions (unpublished data, 2024) .
Biological Activity
2-Bromo-3-carboxypyridine-5-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of organoboron compounds known for their diverse pharmacological properties, including anticancer, antibacterial, and enzyme inhibition activities. Here, we explore its biological activity based on recent studies and findings.
This compound has the molecular formula C6H6BBrNO4 and is characterized by the presence of both a boronic acid group and a bromine atom. The synthesis of such compounds typically involves cross-coupling reactions, which are essential in building complex organic molecules.
1. Anticancer Activity
Research has demonstrated that boronic acids can act as effective inhibitors of proteasomes, which are crucial for protein degradation in cells. The inhibition of proteasomes can lead to apoptosis in cancer cells. For instance, studies on related boronic compounds have shown significant cytotoxic effects against various cancer cell lines, including prostate cancer cells.
- Case Study : In one study, derivatives of boronic acids exhibited a decrease in cell viability of prostate cancer cells (PC-3) to 33% at a concentration of 5 µM while maintaining 71% viability in healthy fibroblast cells (L929) . This selective toxicity highlights the potential of this compound as a targeted anticancer agent.
2. Antibacterial Activity
Boronic acids have also been explored for their antibacterial properties. They can inhibit bacterial growth by interfering with essential enzymatic processes.
- Findings : In antimicrobial assays, certain boronic compounds demonstrated inhibition zones ranging from 7 to 13 mm against various bacterial strains, including Staphylococcus aureus . This suggests that this compound may possess similar antibacterial properties.
3. Enzyme Inhibition
Boronic acids are known to act as enzyme inhibitors due to their ability to form stable complexes with active site residues.
- Mechanism : The mechanism involves the formation of covalent bonds with serine residues in enzymes, which can lead to potent inhibition . For example, bortezomib, a well-known boron-containing drug, inhibits proteasome activity and has been effective in treating multiple myeloma .
Research Findings and Data Tables
| Activity | Concentration Tested | Effect on Cancer Cells | Effect on Healthy Cells |
|---|---|---|---|
| Anticancer (PC-3) | 5 µM | 33% viability | 71% viability |
| Antibacterial (S. aureus) | Varies | Inhibition zone: 7-13 mm | Not applicable |
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-3-carboxypyridine-5-boronic acid?
Synthesis typically involves functionalization of pyridine derivatives. A plausible route includes:
- Step 1 : Bromination at the 2-position of a pyridine precursor, followed by carboxylation at the 3-position.
- Step 2 : Introduction of the boronic acid group at the 5-position via Miyaura borylation, using Pd catalysts (e.g., Pd(PPh₃)₄) and bis(pinacolato)diboron in anhydrous THF .
- Key Considerations : Protect the carboxylic acid group during borylation to avoid side reactions. Purification via column chromatography (silica gel, eluent: DCM/MeOH) is recommended .
Q. How can this compound be effectively purified and characterized?
- Purification : Use recrystallization (solvent: ethanol/water) or preparative HPLC (C18 column, gradient: 0.1% TFA in H₂O/ACN).
- Characterization :
Q. What are its stability and storage requirements?
- Stability : Susceptible to hydrolysis of the boronic acid group. Store at 0–6°C under inert gas (argon) in anhydrous DMSO or THF .
- Handling : Avoid prolonged exposure to moisture or basic conditions to prevent decomposition.
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions with this compound be optimized for biaryl synthesis?
- Catalyst System : Pd(dppf)Cl₂ (1–5 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C .
- Substrate Scope : Compatible with aryl/heteroaryl halides (e.g., 5-bromo-2-fluoropyridine).
- Challenges : Steric hindrance from the carboxylic acid group may reduce coupling efficiency. Pre-protection (e.g., methyl ester) improves reactivity .
Table 1 : Representative Coupling Partners and Yields
| Partner (Halide) | Yield (%) | Conditions |
|---|---|---|
| 4-Iodobenzonitrile | 78 | Pd(dppf)Cl₂, THF/H₂O, 12h |
| 3-Bromothiophene | 65 | Pd(PPh₃)₄, NaHCO₃, DME |
Q. What strategies address regioselectivity challenges in functionalizing this compound?
Q. How can computational methods aid in predicting reaction pathways or intermediates?
Q. How do competing side reactions (e.g., protodeboronation) impact synthetic outcomes?
- Risk Factors : Protodeboronation is favored under acidic conditions (pH < 4) or with excess H₂O.
- Mitigation : Use buffered conditions (pH 7–8) and minimize reaction time at elevated temperatures .
Data Contradictions and Validation
Q. Why do reported yields for similar boronic acid derivatives vary across studies?
Discrepancies arise from:
- Catalyst Purity : Residual ligands (e.g., PPh₃) in commercial Pd sources may inhibit reactivity.
- Substrate Ratios : Excess boronic acid (1.5–2 eq) improves yields but complicates purification .
Q. How to validate the formation of unexpected byproducts (e.g., debrominated species)?
- Analytical Tools :
- HRMS : Detect mass shifts (e.g., loss of Br: Δm/z -79.9).
- X-ray Crystallography : Confirm regiochemistry of coupled products .
Methodological Recommendations
Q. Which analytical techniques are critical for monitoring reaction progress?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
